molecular formula C9H7Br3N2O B13801099 2-(Dibromoacetyl benzimidazole hydro bromic acidsalt

2-(Dibromoacetyl benzimidazole hydro bromic acidsalt

Cat. No.: B13801099
M. Wt: 398.88 g/mol
InChI Key: FCNWKFLWRDZSFN-UHFFFAOYSA-N
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Description

1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE is particularly interesting due to its unique structure, which includes a benzimidazole ring fused with a dibromoethanone moiety.

Preparation Methods

The synthesis of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE typically involves the reaction of 1H-benzimidazole with dibromoethanone under specific conditions. One common method involves the condensation of 1H-benzimidazole with 2,2-dibromoacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE involves its interaction with biological targets such as enzymes and proteins. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. The dibromoethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE can be compared with other benzimidazole derivatives such as:

The uniqueness of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE lies in its dibromoethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H7Br3N2O

Molecular Weight

398.88 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone;hydrobromide

InChI

InChI=1S/C9H6Br2N2O.BrH/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9;/h1-4,8H,(H,12,13);1H

InChI Key

FCNWKFLWRDZSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br.Br

Origin of Product

United States

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